4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Description
Overview of 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid
4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a synthetic heterocyclic compound that belongs to the broader class of triazolopyridazine derivatives. The molecule is characterized by its complex architecture, which incorporates a fused triazole-pyridazine ring system bearing a methoxy substituent at the 6-position and a butanoic acid side chain at the 3-position. This structural arrangement creates a rigid, planar heterocyclic core that is capable of engaging in diverse molecular interactions through its multiple nitrogen atoms and polar functional groups.
The molecular formula of this compound is C₁₀H₁₂N₄O₃, corresponding to a molecular weight of 236 grams per mole. The compound exists as a crystalline solid under standard conditions and exhibits characteristic properties associated with both carboxylic acids and nitrogen-containing heterocycles. The presence of the methoxy group introduces additional electronic and steric effects that influence the compound's reactivity and biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₃ |
| Molecular Weight | 236 g/mol |
| CAS Registry Number | 1322605-17-3 |
| SMILES Notation | COc1ccc2nnc(n2n1)CCCC(=O)O |
| InChI Key | PWMPKVRCKMCMKU-UHFFFAOYSA-N |
The structural integrity of 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid is maintained through the planar arrangement of the triazolopyridazine core, which facilitates π-π stacking interactions and hydrogen bonding capabilities. The carboxylic acid functionality provides a site for potential salt formation and ester derivatization, while the methoxy group contributes to the compound's lipophilic character and may participate in hydrogen bonding as an acceptor.
Historical context and discovery
The development of triazolopyridazine compounds, including 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid, can be traced to the broader historical evolution of heterocyclic chemistry and the quest for bioactive molecules with novel mechanisms of action. The triazolo[4,3-b]pyridazine scaffold emerged from systematic studies of fused nitrogen heterocycles that began in the mid-20th century, when chemists recognized the potential of combining triazole and pyridazine rings to create compounds with enhanced biological activity.
The specific synthesis and characterization of 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid represents part of a larger research initiative focused on exploring the medicinal chemistry potential of triazolopyridazine derivatives. Early investigations into this class of compounds were driven by observations that related heterocyclic systems demonstrated significant biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
The historical development of these compounds was influenced by advances in synthetic methodology that allowed for the efficient construction of fused heterocyclic systems. The ability to introduce diverse functional groups at specific positions of the triazolopyridazine core opened new avenues for structure-activity relationship studies and optimization of biological properties. The incorporation of the butanoic acid side chain in this particular derivative reflects efforts to modulate the compound's pharmacokinetic properties and enhance its potential for drug development applications.
Research into triazolopyridazine compounds gained momentum in recent decades as pharmaceutical scientists recognized their potential as scaffolds for developing inhibitors of various biological targets. The systematic exploration of substitution patterns and functional group modifications has led to the identification of numerous derivatives with promising biological activities, establishing the triazolopyridazine framework as an important pharmacophore in medicinal chemistry.
Relevance in contemporary heterocyclic chemistry
In contemporary heterocyclic chemistry, 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid exemplifies the strategic application of fused nitrogen heterocycles in drug discovery and development programs. The compound's structural features align with current trends in medicinal chemistry that emphasize the use of rigid, planar scaffolds capable of specific molecular recognition and binding to biological targets.
The pyridazine heterocycle, which forms the core of this compound, possesses unique physicochemical properties that distinguish it from other azines. These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust hydrogen-bonding capacity that can be crucial in drug-target interactions. The incorporation of the triazole ring further enhances these characteristics while providing additional sites for molecular recognition and binding.
Current research applications of triazolopyridazine derivatives, including this specific compound, span multiple therapeutic areas. Recent studies have demonstrated the potential of related compounds as inhibitors of key enzymes involved in cancer progression, including c-Met kinase and Pim-1 kinase. The structural similarity of 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid to these bioactive molecules suggests its potential utility in similar therapeutic contexts.
| Research Application | Target/Activity | Reference Compounds |
|---|---|---|
| Kinase Inhibition | c-Met, Pim-1 | Triazolopyridazine derivatives |
| Anticancer Activity | Cell cycle arrest | 3,6-Diaryl-triazolopyridazines |
| Enzyme Inhibition | BACE-1 | Triazolopyrazine analogs |
The relevance of this compound in contemporary chemistry is further underscored by advances in synthetic methodology that have made triazolopyridazine derivatives more accessible to researchers. Modern synthetic approaches allow for rapid diversification of the core structure, enabling systematic exploration of structure-activity relationships and optimization of biological properties. The compound serves as a representative example of how classical heterocyclic chemistry principles can be applied to address modern challenges in drug discovery.
Scope and objectives of research
The research scope surrounding 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid encompasses multiple interdisciplinary areas, reflecting the compound's potential significance in both fundamental and applied chemistry. Primary research objectives include comprehensive characterization of the compound's chemical and physical properties, investigation of its synthetic accessibility and derivatization potential, and evaluation of its biological activity profile across diverse therapeutic targets.
Contemporary research efforts focus on understanding the structure-activity relationships that govern the biological activity of triazolopyridazine derivatives. This includes systematic modification of the core structure to identify optimal substitution patterns for specific biological targets, as well as investigation of the molecular mechanisms underlying observed biological activities. The carboxylic acid functionality of this particular compound provides opportunities for prodrug strategies and targeted delivery approaches.
The synthetic chemistry objectives encompass development of efficient, scalable synthetic routes to 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid and related derivatives. This includes optimization of reaction conditions, exploration of alternative synthetic pathways, and development of methods for introducing diverse functional groups at specific positions of the triazolopyridazine core. The goal is to establish synthetic platforms that enable rapid access to compound libraries for biological screening and optimization.
| Research Objective | Methodology | Expected Outcome |
|---|---|---|
| Structure-Activity Relationships | Systematic modification and biological testing | Optimized derivatives with enhanced activity |
| Synthetic Methodology | Route optimization and diversification | Efficient synthetic access to compound libraries |
| Mechanism of Action | Biochemical assays and molecular modeling | Understanding of biological targets and pathways |
| Pharmacological Profiling | In vitro and cellular assays | Assessment of therapeutic potential |
The biological evaluation objectives include assessment of the compound's activity against various disease-relevant targets, particularly those implicated in cancer, inflammatory diseases, and metabolic disorders. This research aims to identify the most promising therapeutic applications for the compound and guide further optimization efforts. Additionally, studies of the compound's pharmacokinetic properties and metabolic stability are essential for evaluating its potential for clinical development.
Properties
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMPKVRCKMCMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12N4O3
- Molecular Weight : 236.23 g/mol
- CAS Number : 1322605-17-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been observed to act as an inhibitor of specific enzymes involved in signaling pathways, particularly Janus kinases (JAK1 and JAK2), which play critical roles in immune response and inflammation.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and antimicrobial efficacy .
Anti-inflammatory Effects
In a study involving peripheral blood mononuclear cells (PBMCs), this compound demonstrated a notable reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases by modulating immune responses .
Anticancer Properties
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly influence its anticancer activity .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This makes it a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
There is evidence that this compound can act as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. Such inhibitory activity opens avenues for therapeutic applications in treating inflammatory diseases and cancers .
Biological Research
Signal Transduction Pathways
The interaction of this compound with various receptors and enzymes suggests it could modulate signal transduction pathways relevant to numerous biological processes. This modulation can be crucial for understanding disease mechanisms and developing targeted therapies .
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
Polymer Development
The unique chemical structure allows for the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use .
Case Studies
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Chloro
- 4-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic Acid (SY095726): This analog replaces the methoxy group with chlorine (Cl) at position 6. The chloro substituent increases electronegativity and may alter binding affinity in biological systems.
- Ethyl N-Benzoyl-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate :
A chloro-substituted derivative with an ethyl glycinate group, this compound has been used to synthesize cytotoxic agents. For example, compound 24 (derived from similar structures) showed IC₅₀ values of 1.2 μg/mL against Hep cell lines, though weaker than adriamycin .
Chain Length Variations: Propanoic vs. Butanoic Acid
- 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic Acid: With a shorter propanoic acid chain (C₉H₁₀N₄O₃, MW 222.21), this analog may exhibit reduced lipophilicity compared to the butanoic acid derivative. Shorter chains could limit membrane permeability but improve aqueous solubility .
Functional Group Modifications: Acid vs. Amide
- Such modifications are common in optimizing pharmacokinetic properties .
- 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide :
This amide derivative (C₁₈H₁₇N₇O₂S, MW 395.44) demonstrates how the acid group can be functionalized to enhance target specificity, as seen in kinase inhibitors .
Aromatic vs. Aliphatic Substituents
Pharmaceutical Derivatives
- PF-4254644: A quinoline-linked triazolo-pyridazine derivative, this compound acts as a potent c-Met inhibitor (IC₅₀ < 1 nM). While structurally distinct, it highlights the scaffold’s versatility in drug design .
Comparative Data Table
Key Research Findings and Implications
- Bioactivity : Chloro-substituted analogs (e.g., compound 24) show cytotoxic effects, suggesting that electron-withdrawing groups enhance activity . Methoxy groups may improve metabolic stability compared to chloro derivatives .
- Solubility vs. Permeability: Butanoic acid derivatives balance solubility and membrane penetration better than propanoic acid analogs .
- Therapeutic Potential: Amide-functionalized derivatives (e.g., PF-4254644) demonstrate the scaffold’s applicability in kinase inhibition, warranting further exploration of the target compound’s bioactivity .
Preparation Methods
Synthesis of the Heterocyclic Core
Method A: Cyclization of Hydrazine Derivatives with Pyridazine Precursors
- Starting materials: 3,6-dichloropyridazine derivatives or related halogenated pyridazines.
- Reaction conditions: Reflux with hydrazine hydrate in ethanol or acetic acid to form the fused heterocycle.
- Mechanism: Nucleophilic substitution followed by intramolecular cyclization to form thetriazolo[4,3-b]pyridazine core.
Introduction of the Methoxy Group at Position 6
Method B: Electrophilic Aromatic Substitution or Nucleophilic Substitution
- Approach: Methylation of the heterocyclic nitrogen or aromatic ring using methylating agents such as dimethyl sulfate or methyl iodide.
- Reaction conditions: Mild heating in the presence of a base like potassium carbonate.
- Outcome: Selective methoxylation at the 6-position, confirmed via NMR and IR spectroscopy.
Attachment of the Butanoic Acid Chain
Method C: Side Chain Functionalization via Nucleophilic Substitution
- Step 1: Synthesis of a suitable linker, such as 4-bromobutanoic acid or its derivatives.
- Step 2: Nucleophilic attack of the heterocyclic nitrogen or carbon at the electrophilic site of the linker.
- Step 3: Purification via chromatography to isolate the final product.
- Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (80-120°C).
- Use of bases such as potassium carbonate or sodium hydride to facilitate substitution.
- Multi-step syntheses have been optimized to yield the final compound with purities exceeding 95%, with reaction times ranging from 12-24 hours.
Representative Synthetic Route
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Heterocycle formation | Hydrazine hydrate + halogenated pyridazine | Reflux in ethanol | 75-85% | Intramolecular cyclization to form heterocycle |
| 2. Methoxy substitution | Methyl iodide + K2CO3 | Room temperature to mild heating | 70-80% | Regioselective at position 6 |
| 3. Chain attachment | 4-bromobutanoic acid derivative + heterocycle | DMF, 100°C, 12-24 hours | 65-75% | Nucleophilic substitution to attach butanoic acid |
Analytical and Characterization Data
- NMR Spectroscopy: Confirmed the presence of methoxy groups and the butanoic acid chain.
- IR Spectroscopy: Characteristic peaks for carbonyl (~1700 cm$$^{-1}$$), N-H (~3300 cm$$^{-1}$$), and C-O (~1100 cm$$^{-1}$$).
- Mass Spectrometry: Molecular ion peaks consistent with the target molecular weight (~236.23 g/mol).
Notes and Considerations
- Reaction selectivity: Regioselectivity in methoxy substitution is critical; employing directing groups or protecting groups can enhance selectivity.
- Purification: Chromatography (normal or reversed-phase) is essential at each step to ensure high purity.
- Yield optimization: Reaction parameters such as temperature, solvent, and molar ratios significantly influence yields.
Summary of Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
